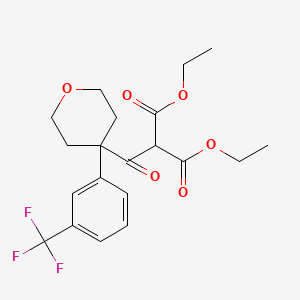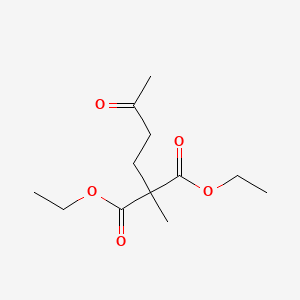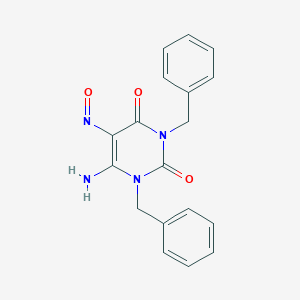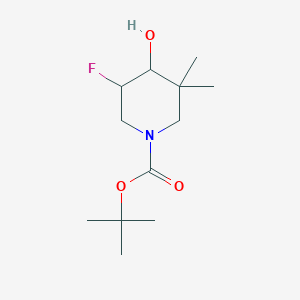
trans-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester: is a synthetic organic compound with the molecular formula C12H22FNO3 and a molecular weight of 247.31 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluoro group, a hydroxy group, and a tert-butyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under basic conditions.
Introduction of Fluoro and Hydroxy Groups: The fluoro and hydroxy groups can be introduced through selective fluorination and hydroxylation reactions, respectively.
Industrial Production Methods:
Industrial production of cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or alkyl halides can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities .
Biology:
In biological research, this compound is used to study the effects of fluorinated and hydroxylated piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine:
In medicinal chemistry, cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester is explored for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates with improved pharmacokinetic and pharmacodynamic properties .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Comparación Con Compuestos Similares
- cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid methyl ester
- cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid ethyl ester
- cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid isopropyl ester
Comparison:
Compared to its similar compounds, cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester exhibits unique properties due to the presence of the tert-butyl ester group. This group imparts increased steric hindrance and lipophilicity, which can influence the compound’s reactivity, solubility, and biological activity .
Propiedades
Fórmula molecular |
C12H22FNO3 |
|---|---|
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
tert-butyl 5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-8(13)9(15)12(4,5)7-14/h8-9,15H,6-7H2,1-5H3 |
Clave InChI |
ZXQXELYTJRBLOD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



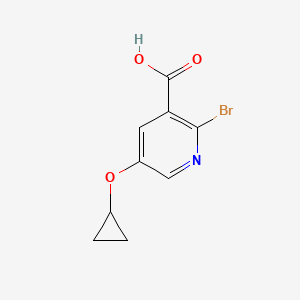
![2,2-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol](/img/structure/B13981662.png)
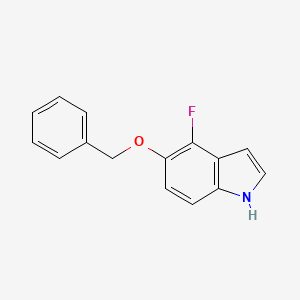
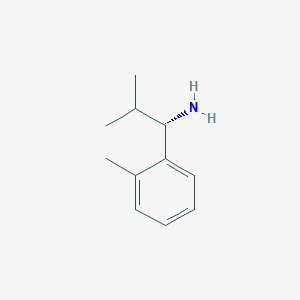
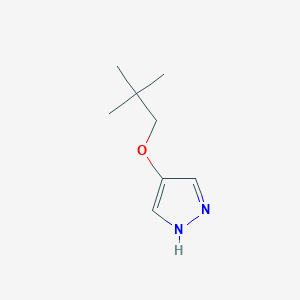
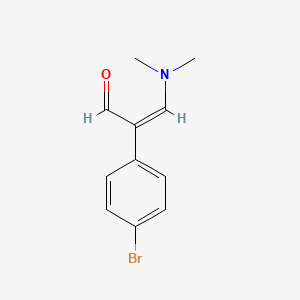
![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)
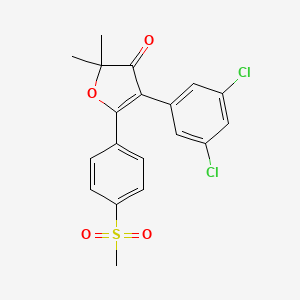
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)
